molecular formula C17H15Cl2N3O2S B12033368 4-((2-(Ethylcarbamothioyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate CAS No. 477734-86-4

4-((2-(Ethylcarbamothioyl)hydrazono)methyl)phenyl 2,4-dichlorobenzoate

Cat. No.: B12033368
CAS No.: 477734-86-4
M. Wt: 396.3 g/mol
InChI Key: DOPVKKIPWGJKND-UFFVCSGVSA-N
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Description

4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE is a complex organic compound with the molecular formula C17H15Cl2N3O2S This compound is notable for its unique structure, which includes both ethylamino and carbothioyl groups, as well as a dichlorobenzoyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE typically involves multiple steps. One common method includes the reaction of 4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL with 2,4-dichlorobenzoic acid under specific conditions . The reaction conditions often require a controlled environment with precise temperature and pH levels to ensure the desired product is obtained.

Industrial Production Methods

While detailed industrial production methods are not widely documented, it is likely that the compound is produced in specialized facilities equipped to handle complex organic syntheses. These facilities would use advanced techniques to ensure high purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions for these reactions vary but generally require controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different products compared to reduction or substitution reactions.

Scientific Research Applications

4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE has several scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE involves its interaction with specific molecular targets. The compound’s unique structure allows it to bind to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(2-((ETHYLAMINO)CARBOTHIOYL)CARBOHYDRAZONOYL)PHENYL 2,4-DICHLOROBENZOATE is unique due to its specific combination of functional groups and its potential applications across various scientific fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial applications.

Properties

CAS No.

477734-86-4

Molecular Formula

C17H15Cl2N3O2S

Molecular Weight

396.3 g/mol

IUPAC Name

[4-[(E)-(ethylcarbamothioylhydrazinylidene)methyl]phenyl] 2,4-dichlorobenzoate

InChI

InChI=1S/C17H15Cl2N3O2S/c1-2-20-17(25)22-21-10-11-3-6-13(7-4-11)24-16(23)14-8-5-12(18)9-15(14)19/h3-10H,2H2,1H3,(H2,20,22,25)/b21-10+

InChI Key

DOPVKKIPWGJKND-UFFVCSGVSA-N

Isomeric SMILES

CCNC(=S)N/N=C/C1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Canonical SMILES

CCNC(=S)NN=CC1=CC=C(C=C1)OC(=O)C2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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